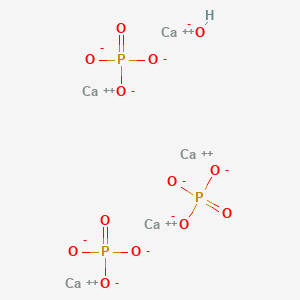
Hydroxyapatite
Cat. No. B1670994
Key on ui cas rn:
12167-74-7
M. Wt: 152.06 g/mol
InChI Key: SNEQGKNGRFIHGW-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
Patent
US04849193
Procedure details


Generally, the present invention provides a process for obtaining hydroxylapatite by blending dilute aqueous solutions, preferably solutions that are near saturation, of monobasic calcium phosphate (monocal) and calcium hydroxide, followed by separation (e.g. centrifugation), drying, and sintering of the precipitate at 700-1100°C. for about 5-30 minutes to obtain hydroxylapatite having close to the theoretical Ca/P ratio. Thus, in one form of the present invention, a dilute aqueous solution of monobasic calcium phosphate (monocal) is brought into contact with a dilute aqueous solution of calcium hydroxide, in carefully metered proportions, to obtain the amorphous hydroxylapatite precipitate.
[Compound]
Name
Ca
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Name
hydroxylapatite
Identifiers


|
REACTION_CXSMILES
|
[P:1]([O-:5])([O-:4])([O-:3])=[O:2].[Ca+2:6].[P:7]([O-:11])([O-:10])([O-:9])=[O:8].[Ca+2].[Ca+2].[OH-].[Ca+2].[OH-]>>[OH-:2].[O-:9][P:7]([O-:11])([O-:10])=[O:8].[O-:3][P:1]([O-:5])([O-:4])=[O:2].[O-:3][P:1]([O-:5])([O-:4])=[O:2].[Ca+2:6].[Ca+2:6].[Ca+2:6].[Ca+2:6].[Ca+2:6] |f:0.1.2.3.4,5.6.7,8.9.10.11.12.13.14.15.16|
|
Inputs


Step One
[Compound]
|
Name
|
Ca
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)([O-])([O-])[O-].[Ca+2].P(=O)([O-])([O-])[O-].[Ca+2].[Ca+2]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Ca+2].[OH-]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
hydroxylapatite
|
|
Type
|
product
|
|
Smiles
|
[OH-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US04849193
Procedure details


Generally, the present invention provides a process for obtaining hydroxylapatite by blending dilute aqueous solutions, preferably solutions that are near saturation, of monobasic calcium phosphate (monocal) and calcium hydroxide, followed by separation (e.g. centrifugation), drying, and sintering of the precipitate at 700-1100°C. for about 5-30 minutes to obtain hydroxylapatite having close to the theoretical Ca/P ratio. Thus, in one form of the present invention, a dilute aqueous solution of monobasic calcium phosphate (monocal) is brought into contact with a dilute aqueous solution of calcium hydroxide, in carefully metered proportions, to obtain the amorphous hydroxylapatite precipitate.
[Compound]
Name
Ca
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Name
hydroxylapatite
Identifiers


|
REACTION_CXSMILES
|
[P:1]([O-:5])([O-:4])([O-:3])=[O:2].[Ca+2:6].[P:7]([O-:11])([O-:10])([O-:9])=[O:8].[Ca+2].[Ca+2].[OH-].[Ca+2].[OH-]>>[OH-:2].[O-:9][P:7]([O-:11])([O-:10])=[O:8].[O-:3][P:1]([O-:5])([O-:4])=[O:2].[O-:3][P:1]([O-:5])([O-:4])=[O:2].[Ca+2:6].[Ca+2:6].[Ca+2:6].[Ca+2:6].[Ca+2:6] |f:0.1.2.3.4,5.6.7,8.9.10.11.12.13.14.15.16|
|
Inputs


Step One
[Compound]
|
Name
|
Ca
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)([O-])([O-])[O-].[Ca+2].P(=O)([O-])([O-])[O-].[Ca+2].[Ca+2]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Ca+2].[OH-]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
hydroxylapatite
|
|
Type
|
product
|
|
Smiles
|
[OH-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
